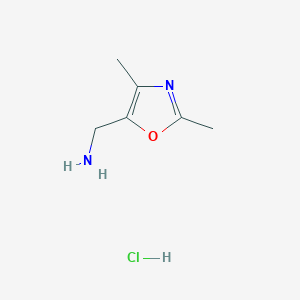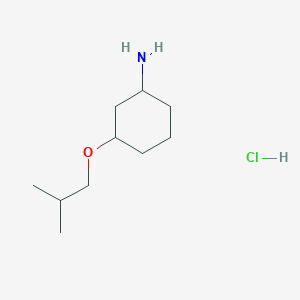
N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)” part suggests that the compound has phenyl and pyrrolidinyl substituents on the triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on a triazine core, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The phenyl and pyrrolidinyl groups are likely attached to the nitrogen atoms on the ring .Chemical Reactions Analysis
Triazine derivatives can participate in a variety of chemical reactions, largely depending on their substituents. They can undergo reactions such as hydrolysis, halogenation, and reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, triazine derivatives are stable and have low reactivity .科学的研究の応用
Synthesis and Material Applications
The research on compounds related to N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride encompasses the synthesis and exploration of polymeric materials with potential high-performance applications. For instance, Hsiao et al. (1995) demonstrated the synthesis of diamines, including structures similar to the one , which were utilized in producing aromatic polyamides and poly(amide-imide)s. These materials exhibited properties making them candidates for processable high-performance polymeric materials due to their amorphous nature, ability to form transparent, tough, and flexible films, and moderate to high thermal stability (Hsiao, Yang, & Fan, 1995).
Metal Coordination and Crystal Engineering
Another facet of research involves the coordination of similar triazine derivatives with metals for constructing complex structures. Duong et al. (2011) highlighted the design and synthesis of triazine-based ligands for chelating Ag(I), facilitating the creation of metallotectons that contribute to the engineering of hydrogen-bonded crystals. These compounds, through their diaminotriazinyl (DAT) groups, engage in hydrogen bonding, showcasing their potential in forming structured materials with defined properties (Duong, Métivaud, Maris, & Wuest, 2011).
Antioxidant and Antitumor Activities
The exploration of triazine derivatives in biomedical research has also been noted. El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of synthesized nitrogen heterocycles, including triazine derivatives. Their study indicated potential bioactive properties of these compounds, suggesting their usefulness in developing therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).
Selective Extraction of Metals
Research by Hudson et al. (2006) into new tridentate nitrogen heterocyclic reagents based on triazine derivatives showcased their application in the selective extraction of americium(III) from europium(III), indicating their potential in waste management and reprocessing of nuclear materials (Hudson et al., 2006).
Polymeric Materials with Advanced Properties
Further development of polyamides incorporating triazine and related structures has been pursued by Ghaemy et al. (2010), who synthesized polyamides with medium molecular weight, displaying high glass-transition temperatures and good solubility in polar aprotic solvents. These characteristics underline the suitability of such materials for various high-performance applications due to their amorphous nature and thermal stability (Ghaemy, Nasab, & Alizadeh, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-N-phenyl-2-N-(4-propan-2-ylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6.ClH/c1-16(2)17-10-12-19(13-11-17)24-21-25-20(23-18-8-4-3-5-9-18)26-22(27-21)28-14-6-7-15-28;/h3-5,8-13,16H,6-7,14-15H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWXMYOFPCRLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

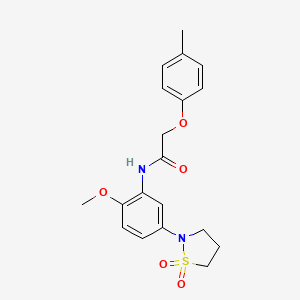


![4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B2747698.png)
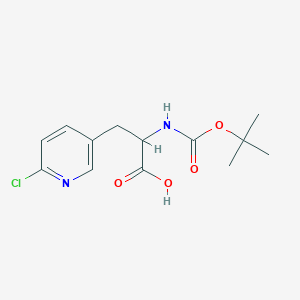
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2747700.png)
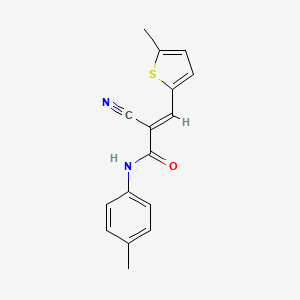
![3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747705.png)

![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2747710.png)

